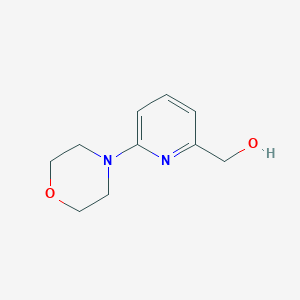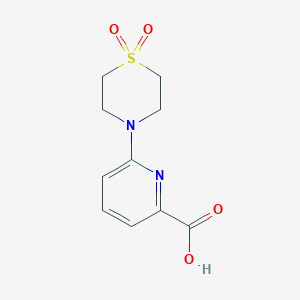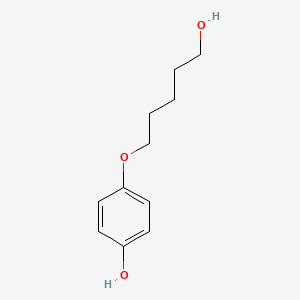
4-(5-Hydroxypentyloxy)phenol
Übersicht
Beschreibung
4-(5-Hydroxypentyloxy)phenol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Hydroxypentyloxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Hydroxypentyloxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Construction of a Novel Phenol Synthetic Pathway in Escherichia coli
A study by Miao et al. (2015) described the creation of a novel phenol synthetic pathway in E. coli, demonstrating the potential for microbial production of phenol derivatives for industrial applications (Miao et al., 2015).
Antioxidant and Radical Scavenging Activity of Phenolic Derivatives
Dinis, Maderia, and Almeida (1994) investigated the antioxidant properties of phenolic compounds, highlighting their potential in mitigating oxidative stress and their application in health-related fields (Dinis, Maderia, & Almeida, 1994).
Research on Phenolic Compounds in Plants
Boudet (2007) provided an overview of the various functions and applications of phenolic compounds in plants, indicating their significance in plant physiology and potential uses in agriculture and food industries (Boudet, 2007).
Enzymatic Hydroxylation of Phenolic Esters
Schoch et al. (2001) explored the enzymatic processes involved in the hydroxylation of phenolic esters, providing insights into the metabolic pathways and potential applications in bioengineering (Schoch et al., 2001).
Pharmacological Review of Chlorogenic Acid (CGA)
Naveed et al. (2018) conducted a review on CGA, a phenolic acid, discussing its wide range of biological and pharmacological effects, suggesting its potential in treating various health disorders (Naveed et al., 2018).
Metabolism of Phenolic Antioxidants
Astill, Fassett, and Roudabush (1959) studied the metabolism of phenolic antioxidants, providing valuable information for their use in food and pharmaceutical industries (Astill, Fassett, & Roudabush, 1959).
Synthesis of Endocrine-Disrupting Nonylphenol Isomers
Boehme et al. (2010) synthesized various nonylphenol isomers, demonstrating the importance of structural variations in phenolic compounds for biological and environmental studies (Boehme et al., 2010).
Nanoparticles Containing Polyphenols
Guo et al. (2021) discussed the synthesis and properties of polyphenol-containing nanoparticles, highlighting their potential in biomedical applications, such as drug delivery and therapeutics (Guo et al., 2021).
Eigenschaften
IUPAC Name |
4-(5-hydroxypentoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7,12-13H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKAOWGONVXXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Hydroxypentyloxy)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



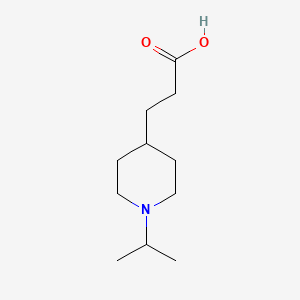
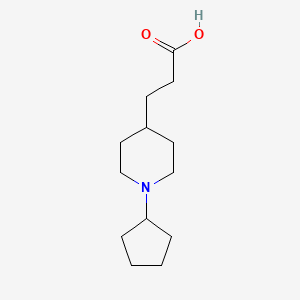
![3-[1-(Cyclopropylcarbamoyl)piperidin-4-yl]propanoic acid](/img/structure/B7865914.png)

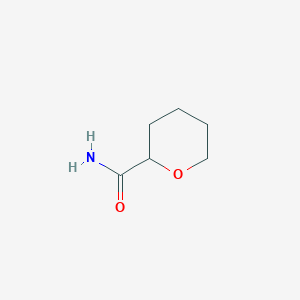

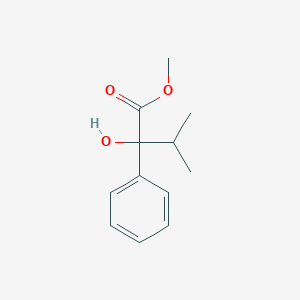
amino}pentan-1-ol](/img/structure/B7865959.png)
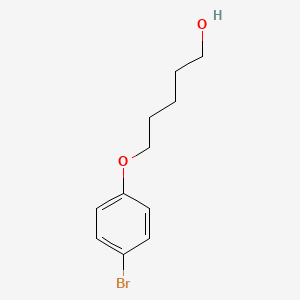
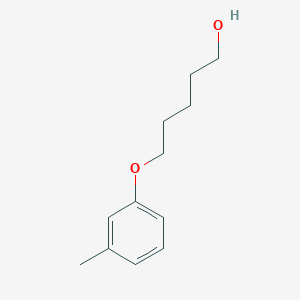

![4-[(3-methyl-2-pyridinyl)oxy]Benzenamine](/img/structure/B7865981.png)
